molecular formula C20H22Br2N2O4 B4738216 2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide

2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide

Cat. No. B4738216
M. Wt: 514.2 g/mol
InChI Key: QPZNKBGLPYSEMX-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide, also known as Compound 1, is a novel compound with potential therapeutic applications. It belongs to the class of hydrazide-hydrazone derivatives, which have been extensively studied for their biological activities. Compound 1 has been synthesized using a simple and efficient method, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide 1 is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis. It has been shown to induce cell cycle arrest at the G2/M phase and to modulate the expression of various genes involved in cell growth and survival. Its anti-inflammatory activity is thought to be mediated by the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide 1 has been found to have a low toxicity profile and to be well-tolerated in animal studies. It has been shown to reduce tumor growth and metastasis in xenograft models of breast and lung cancer. It has also been reported to reduce inflammation and oxidative stress in animal models of arthritis and diabetes. Its antimicrobial activity has been demonstrated against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide 1 has several advantages for lab experiments, including its simple synthesis method, low toxicity, and multiple biological activities. However, its poor solubility in water and some organic solvents can limit its use in certain assays. Its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for research on 2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide 1. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. It may also be useful to explore its potential as a combination therapy with other anticancer or anti-inflammatory agents. Finally, its potential as a diagnostic or imaging agent for cancer or inflammation may also be investigated.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide 1 has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to possess anti-inflammatory, antioxidant, and antimicrobial activities. These properties make it a promising candidate for the development of new drugs for cancer, inflammation, and infectious diseases.

properties

IUPAC Name

2-(2,4-dibromophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Br2N2O4/c1-12(2)15-6-4-13(3)8-18(15)28-11-20(26)24-23-19(25)10-27-17-7-5-14(21)9-16(17)22/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZNKBGLPYSEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dibromophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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